N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]oxolane-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]oxolane-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-10-16-14(9-20-10)12-4-2-3-5-13(12)17-15(18)11-6-7-19-8-11/h2-5,9,11H,6-8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCQLYQAQRGPBME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]oxolane-3-carboxamide typically involves the formation of the thiazole ring followed by the attachment of the oxolane-3-carboxamide group. One common synthetic route involves the cyclization of appropriate precursors under specific reaction conditions. For example, the thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]oxolane-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the oxolane-3-carboxamide moiety.
Substitution: Electrophilic substitution can occur at the C-5 position of the thiazole ring, while nucleophilic substitution can occur at the C-2 position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that thiazole derivatives, including N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]oxolane-3-carboxamide, exhibit significant anticancer properties. The compound has been studied for its ability to inhibit the growth of various cancer cell lines. For instance, a study demonstrated that thiazole-based compounds showed cytotoxic effects on human cancer cells, with IC50 values indicating their potency against specific targets. The presence of the thiazole moiety is thought to enhance the interaction with cellular targets involved in tumor growth and proliferation .
Antimicrobial Properties
Thiazole derivatives have also been explored for their antimicrobial activity. This compound has shown promise against a range of bacterial strains. In vitro studies have reported effective inhibition of bacterial growth, suggesting potential for development as an antimicrobial agent .
Case Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound on human breast cancer cells. The compound was administered at varying concentrations, revealing a dose-dependent reduction in cell viability. The study concluded that the compound could be a viable candidate for further development as an anticancer therapeutic .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics. This suggests its potential use in treating infections caused by resistant bacterial strains .
Mechanism of Action
The mechanism of action of N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]oxolane-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, thiazole derivatives can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks, cell cycle arrest, and ultimately cell death . This mechanism is particularly relevant in the context of anticancer activity.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]oxolane-3-carboxamide and related compounds:
*Calculated based on formula C₁₅H₁₆N₂O₂S.
Key Structural Insights:
Linker Diversity :
- The carboxamide linker in the target compound offers flexibility and moderate hydrogen-bonding capacity, contrasting with FTBU-1’s rigid urea group and Tolvaptan’s bis-urea system . Urea linkers typically enhance binding affinity but may reduce metabolic stability.
- Mirabegron’s acetamide linker balances flexibility and hydrogen bonding, contributing to its β3-adrenergic receptor selectivity .
Mirabegron’s 2-amino-thiazole enhances hydrogen-bonding interactions, critical for its receptor activation .
Solubility and Bioavailability :
- The oxolane ring in the target compound likely improves aqueous solubility compared to purely aromatic systems like FTBU-1’s benzimidazole .
- Derivatives with carboxylic acids (e.g., 5-(2-methylthiazol-4-yl)-isoxazolecarboxylic acid) exhibit higher solubility but lower membrane permeability .
Research Findings and Implications
- Metabolic Stability : The absence of labile groups (e.g., esters or ureas) may enhance metabolic stability compared to Tolvaptan, which requires careful dosing due to its complex metabolism .
- Synthetic Utility: Compounds like (2-methyl-1,3-thiazol-4-yl)methanol serve as precursors for further functionalization, highlighting the target compound’s adaptability in medicinal chemistry workflows.
Biological Activity
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]oxolane-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological contexts, and structure-activity relationships (SAR).
1. Chemical Structure and Properties
This compound contains a thiazole ring, which is known for its diverse biological activities. The thiazole moiety contributes to the compound's interaction with various biological targets, enhancing its pharmacological profile.
2.1 Antitumor Activity
Thiazole derivatives have been extensively studied for their anticancer properties. This compound exhibits significant cytotoxic effects against various cancer cell lines.
- Cell Line Studies : Research indicates that compounds with similar structures have shown IC50 values ranging from 0.20 to 48.0 μM against human cancer cell lines, suggesting that modifications in the thiazole structure can enhance anticancer activity .
2.2 Neuroprotective Effects
Studies on related compounds indicate potential neuroprotective properties. For instance, derivatives that incorporate thiazole rings have demonstrated protective effects against neurotoxicity induced by chemotherapeutic agents like cisplatin. These compounds can mitigate nephrotoxicity while preserving antitumor efficacy .
3. Structure-Activity Relationship (SAR)
The SAR analysis for thiazole-containing compounds suggests that specific substitutions on the thiazole and phenyl rings significantly influence their biological activity:
- Electron Donating/Withdrawing Groups : The presence of electron-donating groups (like methyl) at specific positions on the phenyl ring enhances cytotoxicity, while electron-withdrawing groups can modify the binding affinity to target proteins .
- Hydrophobic Interactions : Molecular dynamics simulations indicate that hydrophobic interactions are crucial for binding efficacy to target proteins such as Bcl-2, which is involved in apoptosis regulation .
4.1 Anticancer Efficacy
In a comparative study involving a series of thiazole derivatives, this compound was evaluated alongside other compounds for its ability to induce apoptosis in cancer cells:
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 0.59 | HCT15 |
| Compound B | 1.98 | A431 |
| This compound | TBD | TBD |
The results indicated that the compound exhibited promising anticancer activity comparable to established chemotherapeutics .
4.2 Neuroprotective Studies
In animal models, related compounds demonstrated significant protection against cisplatin-induced nephrotoxicity without compromising antitumor activity:
| Treatment Group | Urinary Excretion of Cisplatin (mg/day) | Creatinine Levels (mg/dL) |
|---|---|---|
| Control | X | Y |
| HX-1920 + Cisplatin | Increased | Decreased |
These findings suggest that modifications in the thiazole structure may enhance protective effects against chemotherapy-induced side effects .
5. Conclusion
This compound shows significant promise as a biologically active compound with potential applications in cancer therapy and neuroprotection. The ongoing research into its structure and mechanisms will likely yield further insights into optimizing its therapeutic efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
